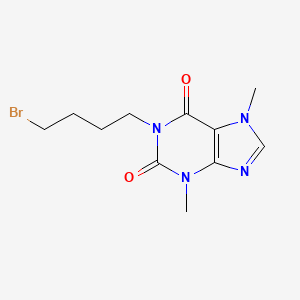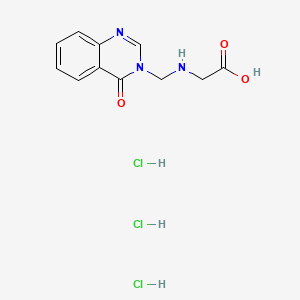
Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride is a compound of significant interest in the fields of chemistry and biology. This compound features a quinazolinone moiety, which is known for its diverse biological activities. The trihydrochloride form enhances its solubility, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride typically involves the reaction of glycine with a quinazolinone derivative. The process often includes steps such as:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Alkylation: The quinazolinone core is then alkylated with a glycine derivative under basic conditions to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its trihydrochloride form using hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit enzymes such as tyrosine kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways . This inhibition can lead to anti-inflammatory and analgesic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine: This compound also features a glycine moiety attached to a heterocyclic ring and exhibits similar hydrogen-bonding properties .
Uniqueness
Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride is unique due to its specific quinazolinone structure, which imparts distinct biological activities and chemical reactivity. Its trihydrochloride form enhances its solubility, making it more versatile for various applications.
Propiedades
Número CAS |
75159-45-4 |
|---|---|
Fórmula molecular |
C11H14Cl3N3O3 |
Peso molecular |
342.6 g/mol |
Nombre IUPAC |
2-[(4-oxoquinazolin-3-yl)methylamino]acetic acid;trihydrochloride |
InChI |
InChI=1S/C11H11N3O3.3ClH/c15-10(16)5-12-6-14-7-13-9-4-2-1-3-8(9)11(14)17;;;/h1-4,7,12H,5-6H2,(H,15,16);3*1H |
Clave InChI |
FVYBNPUORCFLJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)CNCC(=O)O.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


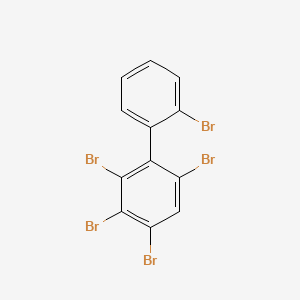
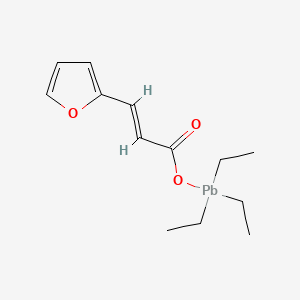
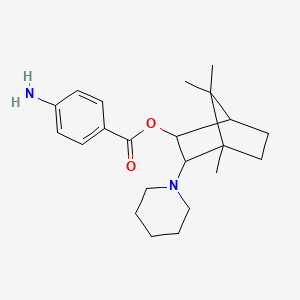
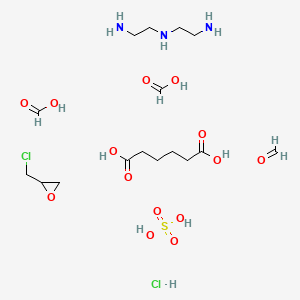
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)

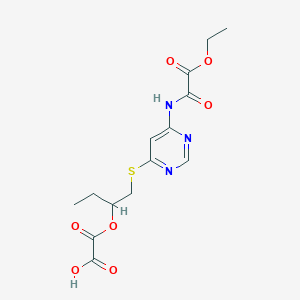



![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
